N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide
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Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE: is an organic compound that belongs to the class of amides It is characterized by the presence of two aromatic rings, one with methoxy groups and the other with an ethyl group, connected by an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-ethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dimethoxyphenethylamine is reacted with 4-ethylbenzoyl chloride in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DIMETHOXYPHENETHYL)-N-(4-METHYLPHENYL)ETHANEDIAMIDE
- N-(3,4-DIMETHOXYPHENETHYL)-N-(4-PROPYLPHENYL)ETHANEDIAMIDE
- N-(3,4-DIMETHOXYPHENETHYL)-N-(4-BUTYLPHENYL)ETHANEDIAMIDE
Uniqueness
N-(3,4-DIMETHOXYPHENETHYL)-N-(4-ETHYLPHENYL)ETHANEDIAMIDE is unique due to the presence of both methoxy and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O4/c1-4-14-5-8-16(9-6-14)22-20(24)19(23)21-12-11-15-7-10-17(25-2)18(13-15)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
IWHHOQAUENMNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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